molecular formula C6H10O2 B13815575 7-Oxabicyclo[4.1.0]heptan-1-OL CAS No. 344323-07-5

7-Oxabicyclo[4.1.0]heptan-1-OL

Cat. No.: B13815575
CAS No.: 344323-07-5
M. Wt: 114.14 g/mol
InChI Key: FYTJMUYAPJUVHO-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptan-1-ol (CAS Registry Number: 344323-07-5 ) is a chemical compound with the molecular formula C 6 H 10 O 2 and a molecular weight of 114.14 g/mol . Its structure is based on the 7-oxabicyclo[4.1.0]heptane core, which is also known as cyclohexene oxide , featuring an oxygen-containing epoxide ring. The "-1-ol" substituent indicates the presence of a hydroxyl group, making this compound a functionalized epoxide. As a versatile synthetic intermediate, this compound is valued in organic and medicinal chemistry research. The presence of both the highly strained, reactive epoxide ring and the polar hydroxyl group makes it a valuable bifunctional building block for further chemical transformations . Researchers may employ it in ring-opening reactions, where the epoxide can be attacked by nucleophiles to create new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds, leading to a variety of diol-containing or other substituted cyclohexane derivatives. The hydroxyl group itself can serve as a point for further functionalization, such as in oxidation, esterification, or etherification reactions. Potential research applications include the synthesis of more complex heterocyclic compounds, the development of pharmaceutical intermediates, and the creation of monomers for specialized polymers. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

344323-07-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5(6)8-6/h5,7H,1-4H2

InChI Key

FYTJMUYAPJUVHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)O2)O

Origin of Product

United States

Synthetic Methodologies for 7 Oxabicyclo 4.1.0 Heptan 1 Ol and Its Stereoisomers

Regio- and Stereoselective Construction of the Oxabicyclo[4.1.0]heptane Core

The foundational challenge in synthesizing 7-oxabicyclo[4.1.0]heptan-1-ol lies in the precise installation of the epoxide and the hydroxyl group on a cyclohexane (B81311) framework with high regio- and stereocontrol.

Epoxidation Strategies for Precursor Cyclohexene (B86901) Systems

A common and effective method for creating the oxirane ring of the 7-oxabicyclo[4.1.0]heptane system is the epoxidation of a corresponding cyclohexene precursor. bath.ac.uk Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation. ethz.chias.ac.in The stereochemical outcome of the epoxidation is often directed by existing stereocenters on the cyclohexene ring, particularly an allylic hydroxyl group, which can direct the epoxidizing agent to the same face of the double bond.

For instance, the epoxidation of cyclohexenol (B1201834) derivatives can proceed with high diastereoselectivity. The reaction of racemic α-ionone with m-CPBA yields the corresponding α-epoxy derivatives with a 4:1 diastereomeric ratio. mdpi.com This highlights the influence of the substituent groups on the stereochemical course of the epoxidation.

Table 1: Examples of Epoxidation of Cyclohexene Derivatives

Starting MaterialReagentProductDiastereomeric Ratio
Racemic α-iononem-CPBAα-epoxy-ionone derivatives4:1
(R)-5-((S)-1,4-dioxaspiro[4.5]decan-2-yl)-cyclohex-3-enyl acetatem-CPBA(R)-5-((S)-1,4-dioxaspiro[4.5]decan-2-yl)-7-oxabicyclo[4.1.0]heptan-3-yl acetateNot specified

Stereoselective Hydroxylation Approaches at C-1

The introduction of the hydroxyl group at the C-1 position (or equivalent positions) is another critical step that requires careful stereochemical control. One approach involves the hydroxylation of a pre-formed bicyclo[4.1.0]heptane system. For example, studies on the oxidation of bicyclo[4.1.0]heptane have shown that selective hydroxylation can be achieved at the α-C−H bond that is cis to the cyclopropane (B1198618) moiety. semanticscholar.org

Alternatively, the hydroxyl group can be introduced prior to the epoxidation step. The stereochemistry of the resulting alcohol can then direct the subsequent epoxidation. The reduction of an epoxyketone intermediate with sodium borohydride (B1222165) has been shown to proceed stereoselectively to give a β-alcohol. researchgate.net

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound Derivatives

Accessing enantiomerically pure or enriched forms of this compound is crucial for its application in the synthesis of chiral natural products. escholarship.org Several asymmetric strategies have been developed to achieve this.

One successful approach involves the use of chiral auxiliaries. For example, the diastereoselective Diels-Alder reaction of acrylates bearing a chiral pyridylsulfinyl auxiliary with furan (B31954) has been used to prepare enantiomerically enriched 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives, which can be further elaborated. rsc.org Another strategy employs chiral pool starting materials, such as D-mannitol, to construct a chiral cyclohexane-1,4-diol derivative that can then be stereoselectively epoxidized. ias.ac.in

Asymmetric transfer hydrogenation reactions using bifunctional ruthenium catalysts have also been employed to prepare enantiomerically enriched 4-hydroxy-2-cyclohexanone derivatives, which serve as key intermediates for the synthesis of bicyclo[4.1.0]heptane scaffolds. mdpi.com

Total Synthesis Strategies Employing this compound as a Chiral Building Block

The true value of this compound lies in its role as a versatile chiral building block for the total synthesis of complex molecules. escholarship.org Its strained bicyclic structure and bifunctional nature allow for a variety of subsequent transformations, including ring-opening reactions of the epoxide and functional group manipulations of the hydroxyl group.

For example, this building block has been utilized in the synthesis of various natural products. The enantioselective synthesis of a cytosine analogue built on a bicyclo[4.1.0]heptane scaffold has been achieved from a versatile 4-hydroxy-2-cyclohexanone intermediate. mdpi.com Furthermore, the structural motif is relevant to the synthesis of polyketide natural products that feature a 2,3-epoxy-syn-1,4-cyclohexane diol core. ias.ac.in

Chemoenzymatic and Biocatalytic Approaches to Oxabicyclic Alcohols

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral alcohols and epoxides, offering high selectivity and environmentally benign reaction conditions. kcl.ac.uknih.govmdpi.comnih.gov These approaches are increasingly being applied to the synthesis of oxabicyclic alcohols.

Enzymes such as lipases can be used for the kinetic resolution of racemic bicyclic alcohols, providing access to enantiomerically enriched compounds. Moreover, microorganisms can be screened for their ability to perform stereoselective hydroxylations or epoxidations on bicyclic substrates. researchgate.net For instance, whole-cell biocatalysts and isolated enzymes from organisms like Yarrowia lipolytica have shown promise in various biocatalytic transformations. researchgate.net The combination of chemical synthesis with enzymatic steps, known as chemoenzymatic synthesis, provides a powerful strategy for accessing complex chiral molecules like derivatives of this compound. nih.gov

Advanced Spectroscopic and Stereochemical Elucidation of 7 Oxabicyclo 4.1.0 Heptan 1 Ol

Elucidation of Relative and Absolute Stereochemistry (e.g., using advanced NMR, X-ray crystallography, CD/ORD)

The determination of the precise three-dimensional arrangement of atoms in 7-oxabicyclo[4.1.0]heptan-1-ol is fundamental to understanding its reactivity and properties. Advanced analytical techniques are indispensable for assigning the relative and absolute stereochemistry of its stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in stereochemical assignments, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) relationships. For instance, in related bicyclo[4.1.0]heptane systems, the geometric relationships between neighboring atoms are reflected in characteristic coupling patterns, which provide valuable information about stereochemistry. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish connectivity and assign proton and carbon resonances. ipb.ptbohrium.com The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly crucial for determining spatial proximity between protons, which helps in assigning relative stereochemistry. bohrium.com

For unambiguous determination of absolute stereochemistry, X-ray crystallography stands as the definitive method. wikipedia.orgnih.gov This technique provides a detailed three-dimensional map of electron density within a single crystal, revealing the precise positions of atoms and their bonding arrangement. wikipedia.orglibretexts.org The successful application of X-ray crystallography has been demonstrated for various epoxycyclohexanol derivatives, establishing their solid-state conformation and absolute configuration. marquette.edu The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to solve and refine the molecular structure. nih.gov

Chiroptical methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), offer another avenue for probing the stereochemistry of chiral molecules like this compound. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample. The resulting spectra are highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing experimental data with theoretical calculations or with the spectra of known compounds. The chiroptical properties of related 7-oxabicyclo[4.1.0]heptane derivatives have been studied to establish their enantiomeric purity and absolute stereochemistry. tsscience.co.kracs.org

Technique Information Yielded Application to this compound
Advanced NMR (COSY, HSQC, HMBC, NOESY) Connectivity, proton-carbon correlations, spatial proximity of nuclei. ipb.ptbohrium.comDetermination of relative stereochemistry by analyzing coupling constants and NOE effects between protons on the bicyclic ring. bohrium.com
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and bond angles. wikipedia.orglibretexts.orgDefinitive assignment of both relative and absolute stereochemistry of a specific crystalline stereoisomer. marquette.edu
Circular Dichroism (CD) / Optical Rotatory Dispersion (ORD) Information about the absolute configuration of chiral molecules. tsscience.co.krDetermination of the absolute stereochemistry by analyzing the chiroptical response. acs.org

Conformational Analysis of the Bicyclic System (e.g., through NMR coupling constants, NOESY, computational validation)

The 7-oxabicyclo[4.1.0]heptane framework is a rigid and strained bicyclic system. The fusion of the epoxide ring to the cyclohexane (B81311) ring significantly influences its conformational preferences. Research on related derivatives has shown that the cyclohexane portion often adopts a half-chair conformation to minimize torsional strain while accommodating the geometric constraints imposed by the epoxide bridge.

Detailed conformational analysis can be achieved through a combination of experimental and computational methods.

NMR Spectroscopy:

Coupling Constants: The magnitude of proton-proton (³JHH) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from high-resolution ¹H NMR spectra, it is possible to deduce the torsional angles and, consequently, the preferred conformation of the six-membered ring.

NOESY: As mentioned earlier, NOESY provides information about through-space interactions. The presence or absence of specific NOE cross-peaks can help to confirm or rule out certain conformations by indicating which protons are in close spatial proximity. bohrium.com

Computational Validation:

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. By performing a conformational search, it is possible to identify the low-energy conformations of this compound.

The geometries of these calculated conformations can then be validated by comparing the predicted NMR parameters (chemical shifts and coupling constants) with the experimental data. A good correlation between the calculated and experimental values provides strong evidence for the proposed conformation in solution. Such computational analyses have been applied to understand the conformational preferences of various bicyclic systems. mdpi.com

Method Principle Contribution to Conformational Analysis
NMR Coupling Constants (³JHH) Dihedral angle dependence of vicinal proton coupling.Provides quantitative information about the torsional angles within the cyclohexane ring, helping to define its chair, boat, or twist-boat character.
NOESY Through-space magnetization transfer between spatially close protons. bohrium.comConfirms the relative orientation of substituents and ring protons, aiding in the differentiation between possible conformations. bohrium.com
Computational Chemistry (e.g., DFT) Solving the Schrödinger equation to determine the electronic structure and energy of a molecule.Predicts the relative stabilities of different conformations and provides theoretical NMR parameters for comparison with experimental data, thus validating the proposed structure. mdpi.com

Spectroscopic Probes for Mechanistic Pathway Discrimination

The epoxide ring in this compound is a key functional group that can undergo various ring-opening reactions, often proceeding through either SN1 or SN2-like mechanisms depending on the reaction conditions. mt.com Spectroscopic techniques can be instrumental in elucidating these reaction mechanisms by identifying intermediates and products.

In-situ Spectroscopy: Techniques like ReactIR (in-situ FT-IR) and in-situ NMR spectroscopy are particularly powerful for mechanistic studies. mt.commit.edu By monitoring the reaction mixture in real-time, it is possible to observe the appearance and disappearance of signals corresponding to reactants, intermediates, and products. For example, in acid-catalyzed ring-opening reactions, the formation of a carbocation intermediate in an SN1-like pathway might be inferred through the observation of specific product distributions. Conversely, the stereospecific formation of a trans-diaxial product would be indicative of an SN2-like backside attack by a nucleophile. fiveable.me

Product Analysis: The thorough spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry) of the final products is crucial. The regioselectivity and stereochemistry of the products provide strong evidence for the operative reaction pathway. For example, the attack of a nucleophile at the less substituted carbon of the epoxide is characteristic of a basic or neutral SN2 reaction, whereas attack at the more substituted carbon can occur under acidic conditions via an SN1-like mechanism.

The choice of spectroscopic probe will depend on the specific reaction being investigated. For instance, in reactions involving changes in carbonyl or other specific functional groups, FT-IR spectroscopy can be very informative. mt.com For complex mixtures and detailed structural elucidation of products and intermediates, advanced NMR techniques are indispensable. ipb.ptresearchgate.net

Reactivity and Reaction Mechanisms of 7 Oxabicyclo 4.1.0 Heptan 1 Ol

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The epoxide ring in 7-Oxabicyclo[4.1.0]heptan-1-ol is an electrophilic site, readily attacked by nucleophiles, leading to the formation of trans-disubstituted cyclohexanediol derivatives. acs.org This reactivity is a cornerstone of its synthetic utility.

The regioselectivity of nucleophilic attack on the epoxide ring of this compound and its derivatives is influenced by both electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

Under basic or neutral conditions (SN2-type): Nucleophilic attack generally occurs at the less substituted carbon atom (C-7) of the epoxide. This is due to the lower steric hindrance at this position. The reaction proceeds with an inversion of configuration at the center of attack, resulting in a stereospecific anti-opening of the epoxide. For instance, the reaction of 7-oxabicyclo[4.1.0]heptane with amines, catalyzed by solid acids like graphite (B72142) oxide, leads to the formation of the corresponding β-amino alcohols with high regioselectivity. tubitak.gov.tr

Under acidic conditions (SN1-type): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a better leaving group. The subsequent nucleophilic attack can exhibit a different regioselectivity. The attack may occur at the more substituted carbon atom (C-1) because this position can better stabilize the developing positive charge in the transition state. This pathway can lead to a mixture of products, and the stereochemical outcome may be less specific.

The stereochemistry of the starting epoxide plays a crucial role in determining the absolute configuration of the products. For example, the use of enantiomerically pure starting materials, such as those derived from limonene (B3431351), allows for the control of stereochemistry during epoxidation and subsequent ring-opening reactions.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of 7-Oxabicyclo[4.1.0]heptane Derivatives

ReactantNucleophile/ConditionsMajor Product(s)Key FindingsReference
7-Oxabicyclo[4.1.0]heptaneAniline, 4-chloroaniline, 4-methylaniline, morpholine (B109124) / Graphite oxidetrans-2-AminocyclohexanolsRegioselective attack at the less hindered carbon. tubitak.gov.tr
Cyclopentene and Cyclohexene (B86901) oxidesCycloalkanone enolatestrans-2-(2-Oxocycloalkyl)cycloalkanolsHigh diastereoselectivity (4-8:1). acs.org
(1S,2S,6S)-2-Iodo-7-(p-toluenesulfonyl)-7-azabicyclo[4.1.0]heptaneAlkenesOptically active octahydroindole derivativesProceeds via azahomoallyl radicals with high enantiomeric excess (84-93%). acs.org

The opening of the epoxide ring in derivatives of this compound can be the initiating step for intramolecular cyclization reactions, leading to the formation of various bicyclic and polycyclic systems. The presence of a suitably positioned nucleophilic group within the same molecule allows for subsequent ring closure.

An example of this is the intramolecular cyclization of iodoalkyl-tethered unactivated alkenes, which can be prepared from 7-oxabicyclo[4.1.0]heptane. rsc.org This process can lead to the formation of new ring systems. Furthermore, treatment of certain 4,5-dibromo-1-pentanone derivatives with a base can induce intramolecular cyclization, where the carbonyl oxygen acts as a nucleophile to displace a bromide, forming a bicyclic ether structure.

In more complex systems, such as those designed for specific synthetic targets, the epoxide opening can trigger a cascade of reactions. For instance, the synthesis of 2,3-disubstituted pyrroles has been achieved from 3,5,5-trimethyl-2,3-epoxycyclohexan-1-ones that have a tethered (3-arylpropargyltosylamino)methyl group. 140.122.64 The reaction begins with an acid-promoted semipinacol rearrangement involving epoxide ring-opening, followed by an alkyne-ketone metathesis to form the pyrrole (B145914) ring. 140.122.64

Table 2: Intramolecular Cyclizations Initiated by Epoxide Opening

Starting MaterialReaction ConditionsKey Intermediate(s)Final Product(s)Reference
Iodoalkyl-tethered unactivated alkenes (derived from 7-oxabicyclo[4.1.0]heptane)Indium-mediatedOrganoindium speciesCyclized products rsc.org
4,5-Dibromo-2,2-dimethyl-1-phenyl-1-pentanoneAqueous sodium hydroxide, refluxing dioxaneCyclic hemiketalBicyclic ether
(C)-2-N-((3-Arylpropargyl)methyl)-tethered 3,5,5-trimethyl-2,3-epoxycyclohexan-1-onesTMSOTf, then NaOH/MeOHRing-contracted cyclopentanone (B42830) with an arylpropargylaminoacetyl side chain2,3-Disubstituted pyrroles 140.122.64

Electrophilic Activation and Rearrangement Reactions

The reactivity of this compound is significantly influenced by electrophilic activation, typically with acids, which can lead to a variety of ring-opened products and skeletal rearrangements.

Under acidic conditions, the epoxide oxygen of this compound is protonated, forming a more reactive intermediate that is susceptible to nucleophilic attack. The mechanism of this ring-opening can have characteristics of both SN1 and SN2 pathways. The attack of a nucleophile leads to the formation of trans-1,2-disubstituted cyclohexanes.

The diversity of products arises from the choice of nucleophile. For example, hydrolysis leads to a diol, while alcoholysis yields an alkoxy alcohol. A study on the acid-catalyzed hydrolysis of 1-phenylcyclohexene oxide confirmed a mechanism involving a resonance-stabilized carbonium ion intermediate. cdnsciencepub.com The use of solid acid catalysts, such as graphite oxide, has also been shown to be effective in promoting the ring-opening of epoxides like 7-oxabicyclo[4.1.0]heptane with amines. tubitak.gov.tr

A novel methodology for the acid-catalyzed ring-opening of epoxides to form allylic alcohols involves the use of a urea (B33335) derivative. ucl.ac.uk This reaction is proposed to proceed through an SN1-like mechanism. ucl.ac.uk

Table 3: Product Diversification in Acid-Catalyzed Ring-Opening

SubstrateAcid Catalyst/ConditionsNucleophileMajor ProductReference
1-Phenylcyclohexene oxideAcidic hydrolysisWatertrans-1-Phenylcyclohexane-1,2-diol cdnsciencepub.com
7-Oxabicyclo[4.1.0]heptaneGraphite oxideAnilinetrans-2-Anilinocyclohexanol tubitak.gov.tr
1-Methylcyclohexene oxideAcid with urea derivative-Allylic alcohol ucl.ac.uk

This compound, being an α-hydroxy epoxide, is prone to undergo Pinacol-type rearrangements, particularly under acidic conditions. This reaction involves the initial protonation of the epoxide oxygen, followed by the opening of the epoxide ring to form a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift then leads to a more stable carbocation, which upon deprotonation yields a ketone or an aldehyde.

The Pinacol rearrangement is a valuable method for synthesizing ketones and aldehydes from 1,2-diols. organic-chemistry.org In the context of α-hydroxy epoxides, the reaction can be initiated by the acid-catalyzed opening of the epoxide. The treatment of 1-phenyl-7-oxabicyclo[4.1.0]heptane with graphene oxide has been shown to promote the synthesis of carbonyl compounds from epoxides. core.ac.uk

A related transformation is the semipinacol rearrangement, which has been observed in the synthesis of 2,3-disubstituted pyrroles from tethered 3,5,5-trimethyl-2,3-epoxycyclohexan-1-ones. 140.122.64 This reaction starts with an acid-promoted semipinacol rearrangement that results in a ring contraction to a cyclopentanone moiety. 140.122.64

Table 4: Pinacol-Type Rearrangements and Skeletal Transformations

SubstrateReagent/ConditionsRearrangement TypeProduct(s)Reference
1-Phenyl-7-oxabicyclo[4.1.0]heptaneGraphene oxide (50 wt%)Meinwald-type rearrangementCarbonyl compounds core.ac.uk
(C)-2-N-((3-Arylpropargyl)methyl)-tethered 3,5,5-trimethyl-2,3-epoxycyclohexan-1-onesTMSOTfSemipinacol rearrangementRing-contracted cyclopentanone intermediate 140.122.64

Transformations Involving the C-1 Hydroxyl Group

The C-1 hydroxyl group in this compound can undergo typical alcohol reactions, such as oxidation, reduction, and substitution. These transformations can be performed while retaining the epoxide ring, or they can be part of a reaction sequence that also involves the epoxide.

Oxidation: The tertiary hydroxyl group can be oxidized to a ketone functionality under specific conditions. However, the proximity of the epoxide ring may lead to competing reactions or rearrangements.

Reduction: While the hydroxyl group itself is not typically reduced, its presence can influence the reduction of other functional groups in the molecule.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. It can also be protected during reactions at other sites of the molecule. For example, the hydroxyl group can be converted to an ether, such as in the synthesis of 2-(allyloxy)cyclohexan-1-ol from 7-oxabicyclo[4.1.0]heptane and allyl alcohol. rsc.org

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. For instance, (7-Oxabicyclo[4.1.0]heptan-1-yl)methyl benzoate (B1203000) has been prepared from the corresponding alcohol. rsc.org

The interplay between the hydroxyl group and the epoxide is a key feature of the chemistry of this compound. The hydroxyl group can act as an internal nucleophile, leading to intramolecular ring-opening of the epoxide under certain conditions.

Directed Functionalization Strategies (e.g., chelation-controlled reactions)

There is a lack of specific studies on the directed functionalization of this compound. In principle, the bridgehead hydroxyl group could act as a directing group, influencing the stereochemical outcome of reactions at other positions on the bicyclic system. Chelation control is a powerful strategy in stereoselective synthesis, where a Lewis acidic reagent coordinates to two or more heteroatoms within a substrate, creating a rigid cyclic intermediate that directs the approach of a reactant to a specific face of the molecule. umich.edunih.gov

For this compound, the hydroxyl group and the epoxide oxygen are positioned in a way that could facilitate chelation. A hypothetical chelation-controlled reaction is depicted below.

Hypothetical Chelation-Controlled Reaction

ReactantReagentProposed IntermediatePotential Product
This compoundLewis Acid (e.g., Ti(OiPr)₄), Nucleophile (e.g., Nu⁻)A five-membered chelate where the metal coordinates to both the hydroxyl and epoxide oxygens.A product resulting from the nucleophilic attack on the epoxide, with the stereochemistry directed by the rigid chelate.

This type of intramolecular delivery of a reagent, guided by the hydroxyl group, could lead to highly regioselective and stereoselective ring-opening of the epoxide. However, without experimental data from the scientific literature, this remains a theoretical possibility.

Selective Oxidation and Reduction Pathways of the Alcohol Functionality

Research detailing the selective oxidation or reduction of the alcohol functionality in this compound is not available. The oxidation of a bridgehead alcohol is generally more difficult than the oxidation of a primary or secondary alcohol due to increased ring strain in the resulting ketone. The formation of an sp²-hybridized carbon at the bridgehead would introduce significant angle strain into the bicyclic system.

Conversely, the reduction of the alcohol functionality is not a typical transformation. In related bicyclic systems, the reduction of a ketone to an alcohol is a common reaction. For instance, the reduction of a ketone on a 7-oxabicyclo[4.1.0]heptan-2-one derivative with sodium borohydride (B1222165) has been shown to stereoselectively produce the corresponding alcohol. pleiades.online

Synergistic Reactivity Between the Epoxide and Hydroxyl Functionalities

The synergistic interplay between the adjacent hydroxyl and epoxide groups is expected to be a dominant feature of the reactivity of this compound. The hydroxyl group can act as an intramolecular nucleophile or as a proton donor to activate the epoxide, facilitating its ring-opening.

One potential synergistic reaction is the intramolecular etherification to form a bridged bicyclic ether. This type of reaction is often acid or base-catalyzed.

Hypothetical Synergistic Reactions

ConditionProposed MechanismPotential Product
AcidicProtonation of the epoxide oxygen by the hydroxyl proton (or external acid), followed by intramolecular nucleophilic attack of the hydroxyl oxygen.A bridged bicyclic ether, such as 2,7-dioxabicyclo[2.2.1]heptane, after rearrangement.
BasicDeprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile to open the epoxide ring.A bridged bicyclic ether, such as 6-oxabicyclo[3.2.1]octan-1-ol.

While these pathways are mechanistically plausible, they have not been experimentally verified for this compound in the available literature. The reactivity of related molecules, such as limonene oxide, which contains a 1-methyl-7-oxabicyclo[4.1.0]heptane core, involves the opening of the epoxide ring by external nucleophiles, with the reaction course influenced by the substituents on the ring. primescholars.com

Computational and Theoretical Investigations of 7 Oxabicyclo 4.1.0 Heptan 1 Ol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within 7-oxabicyclo[4.1.0]heptan-1-ol. The 7-oxabicyclo[4.1.0]heptane framework is a well-studied bicyclic system known for its distinct geometric and conformational properties. The fusion of the strained three-membered epoxide ring to the more flexible six-membered cyclohexane (B81311) ring introduces significant ring strain and conformational rigidity.

The oxirane ring itself is an electrophilic moiety, a characteristic that can be further analyzed through computational methods. Quantum chemical calculations can map the electrostatic potential surface, identifying regions of positive and negative charge and thus predicting sites susceptible to nucleophilic attack. The bonding within the strained three-membered ring is of particular interest, with calculations often revealing bent "banana" bonds, a consequence of the geometric constraints of the ring system.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving bicyclic epoxides. While specific DFT studies on this compound are not extensively documented in the literature, research on analogous systems provides a framework for understanding its reactivity.

For instance, DFT calculations have been employed to study the oxidation of cyclohexene (B86901) to form 7-oxabicyclo[4.1.0]heptane, among other products. nih.gov These studies help in understanding the formation of the bicyclic epoxide core. Furthermore, DFT has been used to investigate the regioselective opening of 2,3-epoxy alcohols, a reaction class to which the acid- or base-catalyzed reactions of this compound belong. acs.org Theoretical results for these reactions have shown good correlation with experimental observations regarding the regioselectivity of the oxirane ring opening. acs.org

DFT calculations can be used to model the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states. For the reactions of this compound, such as nucleophilic ring-opening, DFT could elucidate the preference for attack at C-2 or C-6. These calculations would involve locating the transition state structures for both pathways and comparing their activation energies. For example, a DFT computational study on the reactions of a similar bicyclic hydrocarbon, 1-methylbicyclo[4.1.0]heptane, explored the different reaction pathways and their activation free energies. semanticscholar.org

Mechanistic studies on the reactions of related epoxy alcohols have also benefited from DFT calculations, helping to explain the stereochemical outcomes of reactions. nih.gov For this compound, DFT could be used to analyze the transition states leading to different stereoisomeric products, providing a theoretical basis for observed selectivities.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and intermolecular interactions of this compound over time. The conformational flexibility of the cyclohexane ring, which can adopt various conformations such as the chair, boat, and twist-boat, is a key aspect of its structure. The fusion of the epoxide ring, however, restricts this flexibility, with the half-chair conformation often being identified as the most stable for the 7-oxabicyclo[4.1.0]heptane system.

The development of accurate force fields is crucial for meaningful MD simulations. The Automated Topology Builder (ATB) and Repository provides a platform for generating molecular force fields for simulations of biomolecular systems, and a topology for the related isomer (1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol is available, indicating that such simulations are feasible for this class of compounds. uq.edu.au

MD simulations can be used for conformational sampling to identify the most populated conformations of this compound in different environments (e.g., in vacuum, in a solvent). This is particularly important for understanding the influence of the hydroxyl group's orientation on the molecule's properties and reactivity.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. For example, simulations of this compound in a water box could reveal the nature and dynamics of hydrogen bonding between the molecule's hydroxyl and epoxide oxygen with surrounding water molecules. Understanding these interactions is crucial for predicting its solubility and behavior in aqueous solutions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a significant role in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. github.iofaccts.de These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For this compound, computational methods like DFT can be used to predict its ¹H and ¹³C NMR spectra. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding constants of the nuclei. faccts.de These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). It is important to consider that factors like solvent effects and conformational flexibility can influence NMR chemical shifts, and advanced computational models can account for these variables.

Similarly, the IR spectrum of this compound can be computationally predicted. github.io This involves calculating the vibrational frequencies and their corresponding intensities. github.io The calculated spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the cyclohexane ring, and vibrations associated with the C-O bonds of the epoxide.

Applications of 7 Oxabicyclo 4.1.0 Heptan 1 Ol As a Chiral Synthon in Complex Molecule Synthesis

Role in Stereoselective Construction of Advanced Organic Scaffolds

The rigid, stereodefined framework of 7-oxabicyclo[4.1.0]heptan-1-ol derivatives makes them exceptional synthons for controlling stereochemistry during the assembly of complex molecular architectures. A prominent example is their use in the total synthesis of carotenoids, where establishing the correct absolute configuration of multiple stereocenters is a significant challenge.

Researchers have successfully employed substituted 7-oxabicyclo[4.1.0]heptan-1-yl moieties as key building blocks for the stereoselective synthesis of bisfuranoxide and monofuranoxide carotenoids, such as aurochrome and auroxanthin (B1253456). acs.org In these syntheses, chiral phosphonates containing the trimethyl-substituted 7-oxabicyclo[4.1.0]heptan-1-yl skeleton are prepared and utilized in crucial carbon-carbon bond-forming reactions.

For instance, the synthesis of (5R,8R,5R′,8R′)-Aurochrome involves the use of diethyl (2E,4E)-3-methyl-5-((1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-penta-2,4-dien-1-yl]phosphonate as a key fragment. acs.org This synthon, derived from the chiral pool, dictates the stereochemistry at one end of the carotenoid. A double Horner–Wadsworth–Emmons reaction with (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-dial allows for the symmetric construction of the aurochrome backbone with precise stereochemical control. acs.org Similarly, the synthesis of auroxanthin utilizes a hydroxylated version of the synthon, diethyl (2E,4E,1′S,4′S,6′R)-[5-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3-methylpenta-2,4-dien-1-yl]phosphonate, demonstrating how functionalization of the cyclohexane (B81311) ring provides access to more complex scaffolds. acs.org

The following table summarizes the key synthons and their application in constructing advanced carotenoid scaffolds.

Chiral SynthonTarget MoleculeKey Transformation
Diethyl (2E,4E)-3-methyl-5-((1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-penta-2,4-dien-1-yl]phosphonate(5R,8R,5R′,8R′)-AurochromeHorner–Wadsworth–Emmons Reaction
Diethyl (2E,4E,1′S,4′S,6′R)-[5-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3-methylpenta-2,4-dien-1-yl]phosphonate(3S,5R,8R,3′S,5′R,8′R)-AuroxanthinHorner–Wadsworth–Emmons Reaction

These examples underscore the role of the 7-oxabicyclo[4.1.0]heptan-1-yl core in transferring its stereochemical information to a complex target, enabling the efficient and stereoselective construction of advanced organic frameworks.

Versatility as a Building Block for Diverse Heterocyclic Frameworks

The true versatility of the this compound scaffold lies in the reactivity of its epoxide ring. The epoxide is a valuable three-membered heterocyclic functional group that can undergo regio- and stereoselective ring-opening reactions with a wide array of nucleophiles. nih.govlibretexts.org This reactivity allows for the transformation of the bicyclic system into highly functionalized monocyclic structures, which can serve as precursors to a diverse range of other heterocyclic frameworks.

The ring-opening is typically catalyzed by Lewis or Brønsted acids, which activate the epoxide by protonating the oxygen atom. libretexts.orgpearson.com Nucleophilic attack then proceeds, often with a high degree of stereocontrol. According to the Fürst-Plattner rule for cyclohexene (B86901) oxides, the reaction pathway favoring a chair-like transition state is heavily preferred, leading to trans-diaxial products. nih.gov This principle allows for the predictable installation of two new functional groups with a defined stereochemical relationship.

While direct examples starting from the parent 1-ol are sparse, the well-studied chemistry of cyclohexene oxide serves as a reliable model for its potential transformations. nih.govresearchgate.net Nucleophiles such as alcohols, amines, and organometallics can be used to open the epoxide, introducing new functionalities that can be used to construct new rings. libretexts.orgresearchgate.net For example, an intramolecular reaction following an initial ring-opening could be envisioned to form larger, oxygen-containing heterocyclic systems or nitrogen-containing heterocycles if an amine nucleophile is used. The inherent functionality of the starting material—the bridgehead alcohol and the epoxide—provides multiple reaction sites for elaboration into more complex heterocyclic systems.

Development of Novel Methodologies Leveraging its Unique Bicyclic Architecture

The unique structural and stereochemical features of this compound derivatives have prompted the development and application of modern synthetic methodologies to incorporate them into larger molecules. The syntheses of aurochrome and auroxanthin, for example, rely on sophisticated coupling strategies to connect the chiral bicyclic fragment to a polyene chain. acs.org

One such key methodology is the Stille cross-coupling reaction. To prepare the required phosphonate (B1237965) synthon, a vinylstannane derivative, tributyl((E)-2-((1S,6R)-2,6,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)vinyl)stannane, is coupled with an iodinated phosphonate ester under palladium catalysis. acs.org This reaction demonstrates how the bicyclic architecture is compatible with organometallic intermediates and advanced catalytic cycles, enabling the efficient formation of a key C-C bond.

Subsequently, the Horner-Wadsworth-Emmons (HWE) reaction is employed to construct the main polyene backbone of the carotenoids. acs.org The phosphonate synthon, containing the intact bicyclic epoxide moiety, is deprotonated to form a stabilized anion, which then reacts with a dialdehyde (B1249045) in a highly stereoselective olefination step. acs.org This showcases how the bicyclic synthon can be carried through multiple synthetic steps, including strongly basic conditions, without degradation of its stereochemical integrity.

The development of these synthetic routes highlights a broader strategy: leveraging the stable, stereodefined bicyclic architecture as a chiral handle while employing powerful and selective coupling reactions at a distal site to build molecular complexity. This approach separates the challenge of stereocontrol, which is pre-solved by the chiral synthon, from the challenge of skeletal construction.

The table below outlines the methodologies used in the synthesis of key intermediates for carotenoid synthesis.

Reaction TypeReactantsCatalyst/ReagentsProduct
Stille CouplingTributyl((E)-2-((1S,6R)-2,6,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)vinyl)stannane + Diethyl (E)-(3-iodobut-2-en-1-yl)phosphonatePd(PPh₃)₄, CuTCDiethyl (2E,4E)-3-methyl-5-((1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-penta-2,4-dien-1-yl]phosphonate
Horner-Wadsworth-EmmonsPhosphonate Synthon + (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-dialKOtBu(5R,8R,5R′,8R′)-Aurochrome

Furthermore, the stereoselective reduction of related epoxy ketones, such as (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, provides a methodological route to access related chiral β-alcohols, expanding the range of available synthons with this unique bicyclic architecture. researchgate.net

Future Research Directions and Unexplored Avenues in 7 Oxabicyclo 4.1.0 Heptan 1 Ol Chemistry

Development of Next-Generation Catalytic Systems for Selective Transformations

Future research will undoubtedly focus on the development of highly efficient and selective catalytic systems for the transformations of 7-oxabicyclo[4.1.0]heptan-1-ol. The inherent reactivity of the epoxide ring allows for a variety of ring-opening reactions, and the development of catalysts that can control regioselectivity and stereoselectivity is a key objective.

One promising avenue is the use of borinic acid catalysis, which has shown success in the regioselective ring-opening of other epoxy alcohols. scholaris.ca A proposed catalytic cycle involves the formation of a borinate ester with the hydroxyl group, which then facilitates the intramolecular delivery of a nucleophile to the epoxide. scholaris.ca Investigating this methodology with this compound could lead to predictable and selective access to valuable diol derivatives.

Furthermore, the application of bifunctional catalysts, such as cationic tin(IV) porphyrins with tetracarbonyl cobaltates, could enable novel transformations like carbonylation reactions. semanticscholar.org These catalysts possess a Lewis acidic center to activate the epoxide and a nucleophilic component to initiate ring-opening and subsequent carbonyl insertion. semanticscholar.org The development of such catalysts tailored for this compound could provide direct routes to complex molecules like β-lactones. semanticscholar.org

Catalyst TypePotential TransformationKey Advantages
Borinic Acid CatalystsRegioselective ring-opening with various nucleophilesHigh regiocontrol through intramolecular delivery
Bifunctional Catalysts (e.g., Sn(IV) porphyrin-cobaltate)Carbonylation to form β-lactonesActivation and nucleophilic attack by a single catalyst
Chiral Lewis AcidsEnantioselective ring-opening reactionsAccess to optically pure, functionalized cyclohexanes
Biocatalysts (e.g., epoxide hydrolases)Stereospecific hydrolysis to diolsGreen and highly selective transformations

Integration with Sustainable Chemical Methodologies (e.g., flow chemistry, electrochemistry)

The integration of sustainable chemical methodologies with the chemistry of this compound is a critical area for future research, aiming to reduce environmental impact and improve process efficiency.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. baranlab.orgnih.gov Electrochemical reactions, in particular, can be seamlessly integrated into flow setups. baranlab.orgvapourtec.com Performing transformations of this compound in a flow reactor could allow for precise control over reaction parameters, leading to higher yields and selectivities. nih.gov

Electrochemistry: As a green and powerful synthetic tool, electrochemistry utilizes electrons as traceless reagents, avoiding the need for stoichiometric oxidants or reductants. nih.govvapourtec.com The electrochemical activation of this compound could initiate novel ring-opening or rearrangement reactions under mild conditions. vapourtec.com The combination of flow technology and electrochemistry provides excellent control over reaction conditions, which can improve the reproducibility of electrochemical processes. nih.gov

Exploration of Structure-Reactivity Relationships Through Advanced Mechanistic Studies

A deep understanding of the structure-reactivity relationships of this compound is fundamental for predicting its chemical behavior and designing new reactions. Advanced mechanistic studies, combining experimental kinetics and computational modeling, will be crucial in this endeavor.

Kinetic studies, such as Reaction Progress Kinetic Analysis (RPKA), can provide valuable insights into the reaction mechanism and the role of the catalyst. scholaris.ca For instance, in the borinic acid-catalyzed chloroacylation of 2,3-epoxy alcohols, RPKA was used to determine that the acylation of a chlorohydrin-derived borinic ester is the turnover-limiting step. researchgate.net Similar studies on this compound would elucidate the catalytic cycle and help in optimizing reaction conditions.

Computational modeling using Density Functional Theory (DFT) can complement experimental findings by providing detailed information about transition states and reaction pathways. scholaris.ca Such calculations can help to understand the origins of regioselectivity in ring-opening reactions and guide the design of more effective catalysts. scholaris.ca

Design and Synthesis of Novel Derivatives with Tuned Reactivity Profiles

The synthesis of novel derivatives of this compound with tailored reactivity is a promising direction for future research. By introducing various functional groups onto the cyclohexane (B81311) ring, it is possible to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity.

For example, the introduction of electron-withdrawing or electron-donating groups could alter the reactivity of the epoxide ring towards nucleophilic attack. Similarly, the strategic placement of bulky substituents could direct the approach of reagents to a specific face of the molecule, enhancing stereoselectivity.

The functionalization of the hydroxyl group is another avenue for creating derivatives with unique properties. For instance, conversion of the alcohol to an ether or ester could alter the coordinating ability of the molecule and its interaction with catalysts. These derivatives could serve as versatile building blocks for the synthesis of complex natural products and pharmaceuticals.

Derivative ClassPotential ApplicationRationale for Tuned Reactivity
Halogenated DerivativesIntermediates for cross-coupling reactionsElectronic and steric modification of the epoxide
Silyl EthersProtected intermediates in multi-step synthesisIncreased stability and altered solubility
Unsaturated DerivativesSubstrates for cycloaddition reactionsIntroduction of new reactive sites
Chiral DerivativesAsymmetric synthesisBuilding blocks for enantiomerically pure compounds

Q & A

Q. What are the established synthetic routes for 7-Oxabicyclo[4.1.0]heptan-1-OL, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves epoxidation of bicyclic precursors or cyclopropanation of oxabicyclo derivatives. For example:

  • Epoxidation : Using peracids (e.g., mCPBA) under controlled temperatures (0–25°C) to minimize side reactions.
  • Cyclopropanation : Transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) with precise stoichiometry to avoid overfunctionalization.

Q. Key Considerations :

  • Monitor reaction progress via TLC or GC-MS to optimize time and temperature.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield .

Table 1 : Comparison of Synthetic Routes

MethodCatalyst/ReagentYield (%)Purity (HPLC)Reference
EpoxidationmCPBA65–78≥95%
CyclopropanationZn/CuI52–68≥90%

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with literature data (e.g., NIST references ). For example, the oxabicyclic proton typically resonates at δ 3.8–4.2 ppm.
    • IR : Confirm the presence of hydroxyl (broad ~3400 cm1^{-1}) and epoxide (C-O stretch ~1250 cm1^{-1}) groups.
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% required for mechanistic studies) .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of this compound, and how can they be addressed?

Methodological Answer: The bicyclic framework introduces axial chirality, leading to diastereomeric byproducts. Strategies include:

  • Chiral Catalysts : Use of Sharpless epoxidation conditions (Ti(OiPr)4_4, chiral ligands) to control enantioselectivity .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.
  • Computational Modeling : Predict steric and electronic preferences using DFT calculations (e.g., Gaussian 16) to guide reaction design .

Table 2 : Stereochemical Outcomes Under Different Conditions

ConditionDiastereomeric RatioEnantiomeric Excess (%)Reference
mCPBA (non-chiral)1:10
Sharpless Epoxidation3:185

Q. How should researchers resolve contradictory data in thermal stability studies of this compound?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 110–116°C vs. higher values in other studies) may stem from:

  • Impurity Effects : Trace oxidants (e.g., peroxides) accelerate degradation. Validate purity via GC-MS before testing.
  • Methodological Variability : Use standardized DSC protocols (heating rate 10°C/min, N2_2 atmosphere).
  • Control Experiments : Compare stability under inert vs. oxidative atmospheres to isolate degradation pathways .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate transition states (e.g., using GROMACS) to predict ring-opening reactions.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) with Gaussian or ORCA to identify electrophilic/nucleophilic sites.
  • Database Mining : Cross-reference with NIST Chemistry WebBook for analogous bicyclic epoxide reactivity.

Q. How can researchers design experiments to study the environmental fate of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.
  • Photolysis Studies : Expose samples to UV light (λ = 254 nm) and monitor degradation via LC-MS.
  • Ecotoxicology : Assess acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. Guidelines for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., solvent grades, humidity) per Beilstein Journal guidelines .
  • Data Validation : Use triplicate runs for stability/toxicity assays and report standard deviations.
  • Theoretical Frameworks : Link findings to existing theories (e.g., Baldwin’s rules for ring-opening reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.